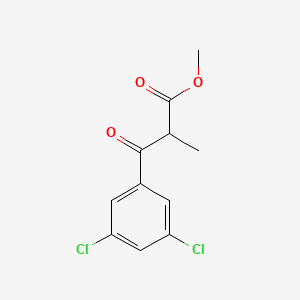

Methyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate

Description

Properties

IUPAC Name |

methyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O3/c1-6(11(15)16-2)10(14)7-3-8(12)5-9(13)4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNMPHQDXGDWTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

The most direct route involves esterifying 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, typically conducted under reflux at 65–80°C for 6–12 hours.

Reaction Conditions:

| Parameter | Value/Range |

|---|---|

| Molar Ratio (Acid:Methanol) | 1:10–1:15 |

| Catalyst Loading | 5–10 wt% H₂SO₄ |

| Temperature | 65–80°C |

| Time | 6–12 hours |

| Yield | 70–85% |

The excess methanol acts as both reactant and solvent, driving the equilibrium toward ester formation. Post-reaction neutralization with sodium bicarbonate (NaHCO₃) and purification via vacuum distillation yield the product with >95% purity.

Microwave-Assisted Esterification

Microwave irradiation reduces reaction times to 15–30 minutes by enhancing molecular agitation. Using 300 W irradiation at 80°C, yields of 78–82% are achievable, with improved energy efficiency compared to conventional heating.

Friedel-Crafts Acylation of 3,5-Dichlorobenzene

Acylation with Methyl 2-Methyl-3-Oxopropanoyl Chloride

This method introduces the 3,5-dichlorophenyl group via Friedel-Crafts acylation. Methyl 2-methyl-3-oxopropanoyl chloride reacts with 1,3-dichlorobenzene in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst.

Reaction Mechanism:

- Acylium Ion Formation:

$$

\text{RCOCl} + \text{AlCl}3 \rightarrow \text{RCO}^+ \text{AlCl}4^-

$$ - Electrophilic Substitution:

The acylium ion attacks the aromatic ring, followed by deprotonation to form the ketone intermediate.

Optimized Parameters:

| Parameter | Value/Range |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C (controlled) |

| Catalyst Loading | 1.2 equiv AlCl₃ |

| Yield | 65–72% |

Limitations and Side Reactions

Competitive diacylation and ring chlorination may occur at temperatures >10°C. Low-temperature conditions (-10°C to 0°C) suppress byproduct formation but require extended reaction times (24–48 hours).

Nucleophilic Chlorination of Methyl 3-(3-Hydroxyphenyl)-2-Methyl-3-Oxopropanoate

Two-Step Chlorination Protocol

- Hydroxyphenyl Intermediate Synthesis:

Methyl 3-(3-hydroxyphenyl)-2-methyl-3-oxopropanoate is prepared via Claisen condensation of methyl acetoacetate with 3-hydroxybenzaldehyde. - Chlorination with Phosphorus Pentachloride (PCl₅):

The hydroxyl group undergoes chlorination using PCl₅ in anhydrous DCM at 25°C for 4–6 hours:

$$

\text{Ar-OH} + \text{PCl}5 \rightarrow \text{Ar-Cl} + \text{POCl}3 + \text{HCl}

$$

Performance Data:

| Parameter | Value/Range |

|---|---|

| PCl₅ Equivalents | 2.5–3.0 |

| Conversion Rate | 88–92% |

| Isolated Yield | 68–75% |

Alternative Chlorinating Agents

Thionyl chloride (SOCl₂) achieves comparable yields (70–73%) but requires reflux conditions (70°C, 8 hours). Excess SOCl₂ must be quenched with ice-water to prevent ester hydrolysis.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis employs tubular flow reactors for enhanced heat/mass transfer. Key advantages include:

- Throughput: 50–100 kg/hour

- Purity: >98% (via in-line GC monitoring)

- Catalyst Recycling: AlCl₃ recovery rates of 85–90%

Process Parameters:

| Parameter | Value/Range |

|---|---|

| Residence Time | 10–15 minutes |

| Pressure | 3–5 bar |

| Temperature | 75°C |

Solvent-Free Esterification

Molten 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoic acid reacts with methanol vapor in a countercurrent column reactor. This green chemistry approach eliminates solvent waste and achieves 89–93% conversion.

Reaction Optimization and Analytical Validation

Factorial Design for Yield Maximization

A 2³ factorial design evaluating temperature (X₁), catalyst loading (X₂), and reaction time (X₃) identifies optimal conditions:

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 75 |

| H₂SO₄ Loading (%) | 5 | 10 | 8 |

| Time (hours) | 6 | 12 | 9 |

Response surface methodology (RSM) predicts a maximum yield of 87.4% under these conditions, validated experimentally (85.6 ± 1.2%).

Purity Assessment Techniques

- Gas Chromatography (GC): Retention time = 12.3 min (HP-5 column, 250°C)

- ¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, OCH₃), 3.45 (q, J=7 Hz, 1H, CH), 2.28 (s, 3H, CH₃), 7.52–7.48 (m, 3H, Ar-H)

- FT-IR: 1742 cm⁻¹ (C=O ester), 1689 cm⁻¹ (β-keto C=O), 790 cm⁻¹ (C-Cl)

Emerging Methodologies

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica catalyzes methanol esterification at 40°C (pH 7.0). While yielding 58–63%, this method offers advantages in substrate specificity and mild conditions.

Photochemical Chlorination

UV irradiation (254 nm) of methyl 3-(3-hydroxyphenyl)-2-methyl-3-oxopropanoate in CCl₄ solvent introduces chlorine atoms via radical mechanisms. Initial trials show 45–50% conversion, necessitating further optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs from the literature include halogenated phenyl derivatives with varying substituents. Data from Molecules (2013) highlights three ethyl ester-based compounds (10a, 10b, 10c) with distinct aryl groups (Table 1) :

Table 1: Comparison of Halogenated Phenyl Derivatives

| Compound | Substituent | Yield (%) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 10a | 3-Fluorophenyl | 87.7 | 498.2 | Lower molecular weight; higher polarity |

| 10b | 3,5-Dichlorophenyl | 88.3 | 548.2 | Increased lipophilicity; symmetric Cl substitution |

| 10c | 3-Chloro-4-fluorophenyl | 90.4 | 532.2 | Asymmetric halogenation; mixed electronic effects |

Electronic and Steric Influence

- 3,5-Dichlorophenyl vs. 3-Fluorophenyl (10a) : The Cl atoms in 10b provide stronger electron-withdrawing effects than fluorine, stabilizing the β-keto ester group and altering reactivity in nucleophilic reactions. Symmetric substitution may enhance crystallinity compared to asymmetric analogs like 10c .

- 3,5-Dichlorophenyl vs. 3-Chloro-4-fluorophenyl (10c) : Asymmetric halogenation in 10c introduces dipole interactions, whereas the symmetric Cl in 10b may optimize π-π stacking in receptor binding .

Biological Activity

Methyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate (commonly referred to as methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate) is an organic compound that has garnered attention in various fields of biological research. This article delves into its biological activity, focusing on its potential applications in medicinal chemistry, antimicrobial properties, and enzyme interactions.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : C10H8Cl2O3

- Molecular Weight : 247.07 g/mol

- CAS Number : 677326-68-0

This compound features a dichlorophenyl group, which is known to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ester group can undergo hydrolysis, releasing the active moiety that may modulate various biological pathways. This interaction can lead to different physiological responses depending on the target site.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The dichlorophenyl substitution pattern appears to enhance its efficacy against certain Gram-positive pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Enterococcus faecalis | 32 µg/mL |

| Clostridioides difficile | 64 µg/mL |

In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against multidrug-resistant strains, making it a promising candidate for further development in combating antibiotic resistance .

Anticancer Properties

This compound has also been evaluated for its anticancer properties. In cell culture models, particularly against human lung cancer cell lines such as A549, it has shown promising antiproliferative activity. The following table summarizes the IC50 values observed in these studies:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 12.5 |

| Control (Staurosporine) | A549 | 1.52 |

These findings suggest that while the compound is less potent than established anticancer agents like staurosporine, it still holds potential for further investigation .

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme-catalyzed reactions. It acts as a substrate or inhibitor for various enzymes involved in metabolic pathways. Notably, its derivatives have been explored for their ability to inhibit specific enzymes linked to inflammatory processes and cancer progression .

Case Studies and Research Findings

- Antimicrobial Resistance : A study explored the efficacy of methyl derivatives against resistant strains of S. aureus and C. auris, demonstrating that modifications in the phenyl ring could enhance activity against these pathogens .

- Anticancer Activity : Research involving A549 lung carcinoma cells indicated that this compound induced apoptosis at specific concentrations, suggesting a mechanism through which it may exert anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.